Methyl 6-bromo-1H-indazole-5-carboxylate
Description
Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O₂. The compound features a bromine atom at the 6-position and a methyl ester group at the 5-position of the indazole core. The indazole scaffold, a bicyclic aromatic system, is notable for its applications in medicinal chemistry and organic synthesis, particularly as a building block for kinase inhibitors and other bioactive molecules . The methyl ester enhances solubility in organic solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
methyl 6-bromo-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNVRWLHPWOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-16-5 | |
| Record name | methyl 6-bromo-1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The introduction of the carboxylate group at the 5-position involves directed lithiation or metalation followed by reaction with electrophilic carbon sources (e.g., CO2) and subsequent esterification.
- Carboxylation: Directed ortho-metalation using strong bases (e.g., n-BuLi) at low temperature, followed by bubbling CO2 to form the carboxylic acid.
- Esterification: Treatment of the carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the methyl ester.
This sequence provides this compound with high regioselectivity and yield.
Alternative Synthetic Strategies
Suzuki Coupling for Functionalization
In some synthetic schemes, 6-bromo-1H-indazole derivatives are prepared as intermediates for Suzuki-Miyaura coupling reactions to introduce various substituents at the 6-position or other positions on the indazole ring.
- Procedure: The 6-bromo-1H-indazole is reacted with boronic acid derivatives under palladium catalysis in the presence of bases like cesium carbonate.
- This method allows for the preparation of diversified indazole derivatives starting from this compound or its precursors.
Research Findings on Regioselectivity and Reaction Mechanisms
While the direct preparation of this compound has been well-established, related studies on regioselective alkylation of indazole derivatives provide insight into the reactivity and substitution patterns of brominated indazoles.
- Regioselective N-alkylation: Studies on methyl 5-bromo-1H-indazole-3-carboxylate show that alkylation can occur at N1 or N2 positions, influenced by reaction conditions and base used (e.g., sodium hydride).
- Mechanistic insights: Density functional theory (DFT) calculations suggest chelation and non-covalent interactions govern regioselectivity, which may inform selective functionalization strategies of brominated indazoles.
Though these studies focus on 5-bromo derivatives, the principles are applicable to 6-bromo indazole systems, including this compound.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | Br2 or NBS in DMF or acetonitrile | Selective bromination at 6-position of indazole |
| Directed ortho-metalation | n-BuLi at low temperature, CO2 bubbling | Carboxylation at 5-position |
| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester |
| Suzuki Coupling (optional) | Pd catalyst, boronic acids, Cs2CO3, water/dioxane | Functionalization of 6-bromo indazole derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-1H-indazole-5-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes or receptors involved in diseases like cancer and inflammation.
Research indicates that this compound exhibits potential anticancer , anti-inflammatory , and antimicrobial properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, making it a candidate for further drug development.
Organic Synthesis
In organic chemistry, this compound is utilized to create more complex molecules through various reactions, including substitution, oxidation-reduction, and coupling reactions. Its unique structure allows for diverse functionalization options .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Inhibition of cancer cell proliferation | IC50 = 40.5 nM (for FGFR1) |
| Study B | Anti-inflammatory effects observed in animal models | Not specified |
| Study C | Antioxidant activity demonstrated through ROS scavenging assays | Not specified |
These findings highlight the compound's potential as a therapeutic agent, particularly in oncology and inflammation-related disorders.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Comparison
The positional isomerism of bromine and ester groups on the indazole ring significantly influences reactivity and applications. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Bromine Position | Ester Position | Similarity Index* |
|---|---|---|---|---|---|
| Methyl 6-bromo-1H-indazole-5-carboxylate | 1396762-16-5 | C₉H₇BrN₂O₂ | 6 | 5 | 1.00 |
| Methyl 5-bromo-1H-indazole-6-carboxylate | 1000342-30-2 | C₉H₇BrN₂O₂ | 5 | 6 | 0.89 |
| Methyl 3-bromo-1H-indazole-5-carboxylate | 1040101-01-6 | C₉H₇BrN₂O₂ | 3 | 5 | 1.00 |
| Methyl 6-bromo-1H-indazole-4-carboxylate | 1427460-96-5 | C₉H₇BrN₂O₂ | 6 | 4 | 0.83 |
| Methyl 7-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | C₉H₇BrN₂O₂ | 7 | 5 | 0.82 |
*Similarity index based on structural overlap with the target compound .
Key Observations :
- Positional Isomerism : The bromine and ester positions dictate electronic distribution. For example, the 5-ester group in the target compound may sterically hinder reactions at the adjacent 4-position compared to the 6-ester isomer .
- Electronic Effects : Bromine at the 6-position (target compound) deactivates the ring differently than bromine at the 3- or 7-positions, altering susceptibility to electrophilic substitution .
Physical Properties
| Compound Name | Melting Point (°C) | Purity (%) | Solubility |
|---|---|---|---|
| This compound | >200 (decomposes) | 97 | Soluble in DMSO, DMF |
| Methyl 5-bromo-1H-indazole-6-carboxylate | >200 (decomposes) | 97 | Soluble in THF, CHCl₃ |
| 5-Bromo-4-nitro-1H-indazole | Not reported | 97 | Poor in water |
Notes:
Biological Activity
Methyl 6-bromo-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈BrN₂O₂
- CAS Number : 192945-56-5
- Melting Point : Approximately 170-175 °C
The presence of a bromine atom at the 6-position and a carboxylate group at the 5-position contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets.
Target Interactions
- Anticancer Activity : Indazole derivatives, including this compound, have been shown to inhibit proangiogenic cytokines, which are crucial in tumor development. This inhibition can hinder the viability of various human cancer cell lines, making it a candidate for anticancer drug development.
- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, particularly against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. Studies have reported IC50 values indicating potent inhibition (e.g., FGFR1 IC50 < 4.1 nM) for structurally similar compounds .
Biochemical Pathways
The compound's antioxidant properties suggest it may interact with oxidative stress pathways, further contributing to its anticancer effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Related compounds exhibit varying degrees of potency depending on their substituents and the position of functional groups:
| Compound Name | Structure Features | IC50 Values | Biological Activity |
|---|---|---|---|
| This compound | Bromine at C6, carboxylate at C5 | TBD | Anticancer, enzyme inhibition |
| Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate | Altered substituents | FGFR1: IC50 = 69.1 nM | Potent FGFR inhibitor |
| Methyl 5-bromo-1H-indazole-6-carboxylate | Different carboxyl position | TBD | Varies based on structure |
This table illustrates how slight modifications can lead to significant changes in biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study demonstrated that this compound could reduce tumor growth rates in xenograft models, showcasing its potential as an anticancer agent .
- Enzyme Studies : Research involving enzyme inhibition assays has shown promising results for methyl 6-bromo derivatives in selectively targeting kinases involved in cancer pathways .
- Pharmacological Evaluation : Ongoing evaluations are assessing the pharmacokinetic properties and therapeutic windows of this compound in preclinical models, aiming to optimize its use in clinical settings .
Q & A
Q. What are the standard synthetic routes for Methyl 6-bromo-1H-indazole-5-carboxylate, and how can intermediates be characterized?
The synthesis typically involves functionalization of the indazole core. For example, bromination at the 6-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent esterification at the 5-position via carboxylation with methyl chloroformate or methanol in acidic media is common. Intermediate characterization relies on , , and IR spectroscopy to confirm regioselectivity and functional group integrity. For example, can distinguish between aromatic protons and ester methyl groups (δ ~3.9 ppm) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Key techniques include:
- NMR Spectroscopy : To confirm aromatic proton environments and the methyl ester group.
- X-ray Crystallography : For unambiguous determination of molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for bromine isotope signatures.
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 6-bromo group is a strategic site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, or amine groups. Reaction conditions (e.g., Pd catalysts, ligands, bases) must be optimized to avoid dehalogenation or ester hydrolysis. For example, Pd(PPh) with KCO in DMF/water mixtures at 80–100°C is a typical setup .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under scale-up conditions?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require careful removal during purification.
- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos improves coupling efficiency.
- Workflow Design : Implementing flow chemistry or microwave-assisted synthesis reduces side reactions and improves reproducibility .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting patterns)?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons to specific carbons.
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, helping identify misassignments.
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What computational strategies are effective for studying the compound’s potential in drug discovery?
- Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina. The indazole scaffold is a privileged structure, often mimicking protein surface motifs like β-turns, enhancing binding promiscuity .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding structural modifications.
Q. What are the challenges in purifying this compound, and how can they be mitigated?
- Byproduct Formation : Bromine displacement or ester hydrolysis may occur. Use mild acidic/basic conditions during workup.
- Chromatography Optimization : Silica gel chromatography with gradient elution (hexane/EtOAc) separates polar impurities. For persistent issues, recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?
- Analog Synthesis : Replace the bromine with Cl, F, or CF to assess electronic effects.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate substituent effects with activity. Data from related bromo-indazoles (e.g., 5-bromo-1H-indazole derivatives) suggest halogen positioning significantly impacts potency .
Methodological Notes
- Synthetic Protocols : Always include inert atmosphere (N/Ar) for Pd-catalyzed reactions to prevent catalyst oxidation.
- Crystallography : For SHELX refinement, ensure data completeness (I/σ(I) > 2) and use TWINABS for twinned crystals .
- Data Reproducibility : Report reaction conditions (temperature, solvent purity) in detail to enable cross-validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
